(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride
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Overview
Description
(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methylamine hydrochloride
- (4-Methyl-2-propyl-1,3-thiazol-5-yl)methylamine hydrochloride
Uniqueness
(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H15ClN2S |
---|---|
Molecular Weight |
206.74 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-5-ylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14N2S.ClH/c1-7(2)3-9-4-8-5-10-6-11-8;/h5-7,9H,3-4H2,1-2H3;1H |
InChI Key |
SSLKAUGUJXEEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN=CS1.Cl |
Origin of Product |
United States |
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